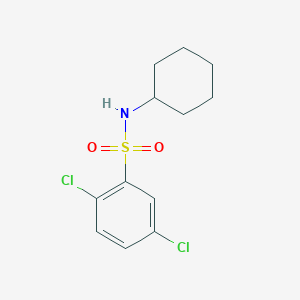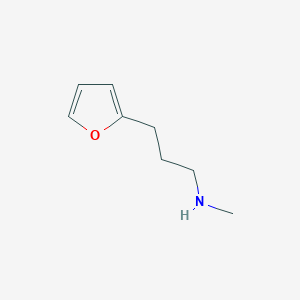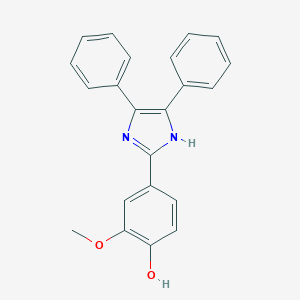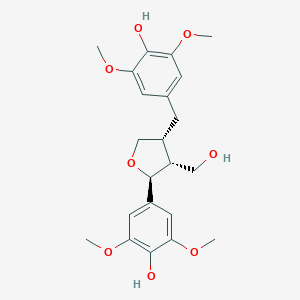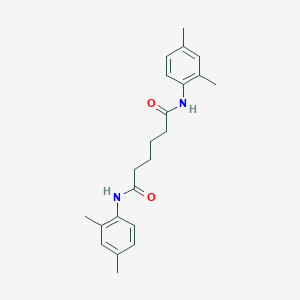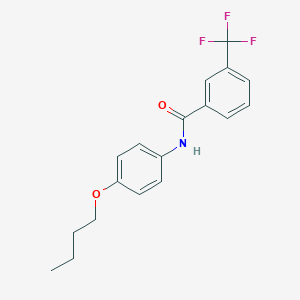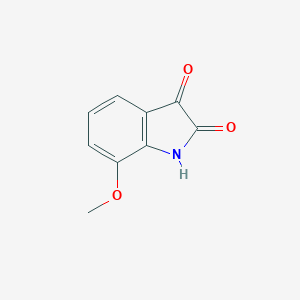![molecular formula C18H17ClN2O2S2 B188030 N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 6054-77-9](/img/structure/B188030.png)
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as CM-272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and survival.
生化和生理效应
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to cross the blood-brain barrier and inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide for lab experiments is its high potency and selectivity for GSK-3β inhibition. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide. One of the main areas of focus is the development of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide-based therapies for cancer, inflammation, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide may lead to the identification of new drug targets and the development of more effective therapies. Furthermore, the optimization of the synthesis method of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide and the development of new analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the reaction between 5-chloro-2-methylaniline and 6-ethoxy-2-mercaptobenzothiazole, followed by acetylation with acetic anhydride. This method has been optimized to achieve a high yield of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide with high purity.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
属性
CAS 编号 |
6054-77-9 |
|---|---|
产品名称 |
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
分子式 |
C18H17ClN2O2S2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-3-23-13-6-7-14-16(9-13)25-18(21-14)24-10-17(22)20-15-8-12(19)5-4-11(15)2/h4-9H,3,10H2,1-2H3,(H,20,22) |
InChI 键 |
VIGUJYRSUUGMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



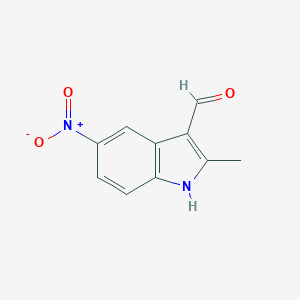
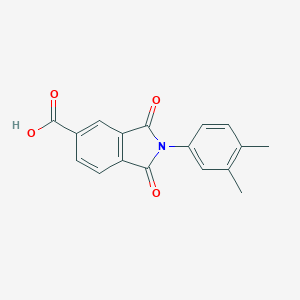
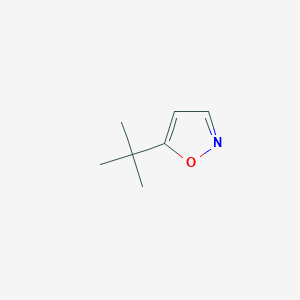
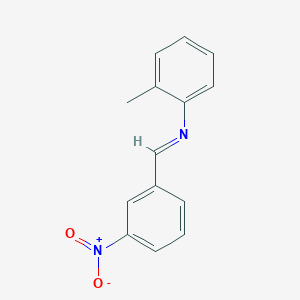
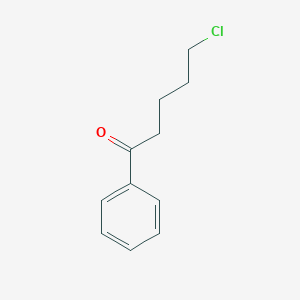
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
